Visnadine

Descripción general

Descripción

Esta planta es originaria de la región mediterránea y se ha utilizado durante siglos en Egipto por sus propiedades espasmolíticas . La visnadina es conocida por su capacidad para relajar los músculos lisos vasculares, lo que la convierte en un compuesto valioso en el tratamiento de diversas afecciones cardiovasculares .

Mecanismo De Acción

La visnadina ejerce sus efectos promoviendo la relajación del músculo liso, principalmente mediada por su acción sobre los canales de calcio de tipo L. Esta acción conduce a un aumento del flujo sanguíneo regional, mejorando el umbral sensorial de la zona afectada . Las propiedades vasodilatadoras del compuesto lo hacen efectivo en el tratamiento de afecciones que implican constricción del músculo liso vascular .

Análisis Bioquímico

Biochemical Properties

Visnadine interacts with various biomolecules, playing a significant role in biochemical reactions . It has been found to have antifungal effects against several pathogens present in plants, inhibiting bacterial growth through their signaling pathways at the metabolic and molecular levels .

Cellular Effects

This compound has shown to have a significant impact on cellular processes. In studies conducted on female sexual dysfunction, this compound use showed a statistically significant improvement in overall Female Sexual Function Index scores . This indicates that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to promote smooth muscle relaxation mediated by its action on L-type calcium (Ca2+) channels . This suggests that this compound exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to effectively attenuate various induced responses in experimental mice models over time . This includes acetic acid-induced writhing response, glutamate-induced paw licking numbers, capsaicin-induced pain response, and formalin-induced biphasic licking incidences .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study conducted on mice, this compound treatment effectively suppressed inflammation, which was evident from the decreased leukocytes, mononuclear, and polymorphonuclear cell numbers in the mice . The specific threshold effects and any toxic or adverse effects at high doses are not mentioned in the available literature.

Metabolic Pathways

It is known to inhibit bacterial growth through their signaling pathways at the metabolic and molecular levels .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La visnadina se puede sintetizar a partir de las semillas de Ammi visnagaEsta mezcla se somete entonces a complejas técnicas que implican cromatografía para separar la visnadina a escala de laboratorio .

Métodos de Producción Industrial: La producción industrial de visnadina implica métodos mejorados para derivar el compuesto de Ammi visnaga, lo que permite una producción económica a gran escala. Los rendimientos que se pueden obtener mediante estos métodos son significativamente más altos, lo que lo hace viable para uso comercial .

Análisis De Reacciones Químicas

Tipos de Reacciones: La visnadina experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar el compuesto para diferentes aplicaciones.

Reactivos y Condiciones Comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.

Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se emplean normalmente.

Sustitución: Las reacciones de sustitución nucleófila se pueden llevar a cabo utilizando reactivos como el hidróxido de sodio o el carbonato de potasio.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación de la visnadina puede conducir a la formación de diversos derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto.

Aplicaciones Científicas De Investigación

La visnadina tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Comparación Con Compuestos Similares

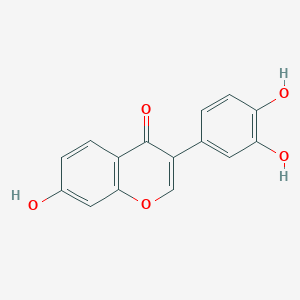

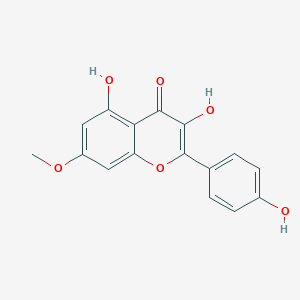

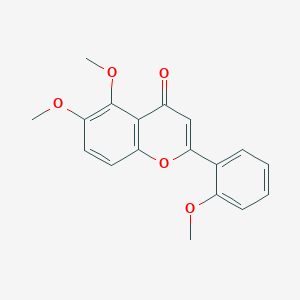

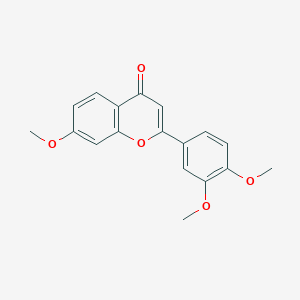

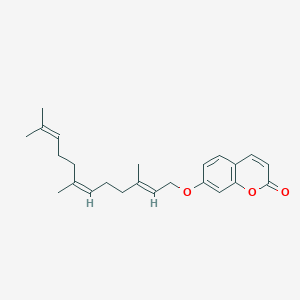

La visnadina pertenece a la clase de compuestos orgánicos conocidos como piranocumarinas angulares. Compuestos similares incluyen:

Khellina: Otro compuesto aislado de Ammi visnaga, conocido por sus propiedades antiespasmódicas.

Visnagina: Un compuesto relacionado con propiedades antinociceptivas y antiinflamatorias.

Unicidad de la Visnadina: Las propiedades vasodilatadoras únicas de la visnadina y su capacidad para promover la relajación del músculo liso la distinguen de otros compuestos similares. Su acción específica sobre los canales de calcio de tipo L y su eficacia para mejorar el flujo sanguíneo regional la convierten en un compuesto valioso tanto en aplicaciones médicas como industriales .

Propiedades

Número CAS |

477-32-7 |

|---|---|

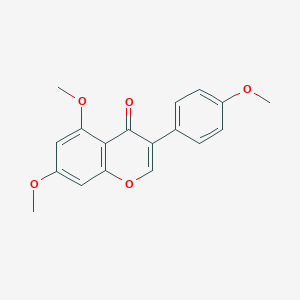

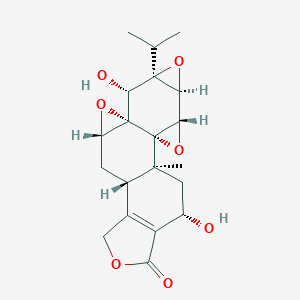

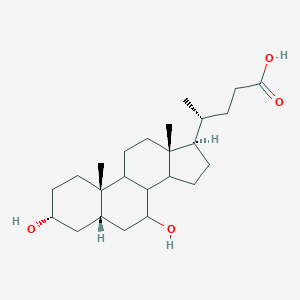

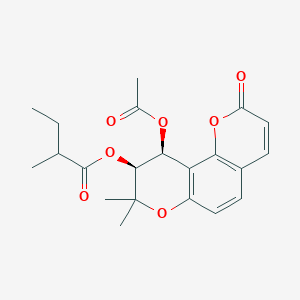

Fórmula molecular |

C21H24O7 |

Peso molecular |

388.4 g/mol |

Nombre IUPAC |

[(9R,10R)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 2-methylbutanoate |

InChI |

InChI=1S/C21H24O7/c1-6-11(2)20(24)27-19-18(25-12(3)22)16-14(28-21(19,4)5)9-7-13-8-10-15(23)26-17(13)16/h7-11,18-19H,6H2,1-5H3/t11?,18-,19-/m1/s1 |

Clave InChI |

GVBNSPFBYXGREE-CDDDFZJFSA-N |

SMILES |

CCC(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C |

SMILES isomérico |

CCC(C)C(=O)O[C@@H]1[C@@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C |

SMILES canónico |

CCC(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C |

Key on ui other cas no. |

477-32-7 |

Pictogramas |

Irritant; Environmental Hazard |

Sinónimos |

Carduben visnadin Visnadine Visnagan |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of visnadin?

A1: Visnadin primarily acts as a calcium channel blocker, specifically targeting L-type calcium channels in vascular smooth muscle cells. [, ] This inhibition reduces calcium influx, leading to muscle relaxation and vasodilation. []

Q2: Does visnadin interact with other targets besides calcium channels?

A2: While its primary mechanism involves calcium channel blockade, research suggests visnadin may also interact with other pathways involved in vascular smooth muscle contraction at higher concentrations. []

Q3: What are the downstream effects of visnadin's calcium channel blocking activity?

A3: By blocking calcium channels, visnadin promotes vasodilation, increasing blood flow. This effect has been observed in various vascular beds, including coronary and peripheral vessels. [, ]

Q4: What is the molecular formula and weight of visnadin?

A4: The molecular formula of visnadin is C21H22O7, and its molecular weight is 386.4 g/mol. [, ]

Q5: What spectroscopic data are available to characterize visnadin?

A5: Visnadin has been characterized using various spectroscopic techniques, including UV, IR, NMR, and mass spectrometry. [, , , ] These techniques provide information about its structural features, functional groups, and molecular weight.

Q6: Are there any studies on the stability of visnadin under various conditions?

A6: Limited information is available on the stability of visnadin under different conditions. Further research is needed to determine its stability profile, which is crucial for developing stable formulations. []

Q7: What are the reported pharmacological effects of visnadin?

A7: Visnadin has demonstrated various pharmacological activities, including vasodilation, antispasmodic effects, anti-inflammatory properties, and potential benefits for sexual dysfunction. [, , , , ]

Q8: What preclinical studies have been conducted to investigate the efficacy of visnadin?

A8: Preclinical studies have explored the vasodilatory effects of visnadin in isolated rat vascular tissues. [, ] Additionally, animal models have been used to investigate its anti-inflammatory activity. []

Q9: Are there any clinical trials investigating the efficacy of visnadin in humans?

A9: Clinical trials investigating visnadin are limited. Some small-scale studies suggest potential benefits for female sexual dysfunction, but larger, well-designed trials are needed to confirm its efficacy and safety. [, , , ]

Q10: What is the safety profile of visnadin?

A10: While some studies suggest visnadin is generally well-tolerated, more comprehensive toxicological studies are needed to establish its safety profile, especially for long-term use. [, ]

Q11: What analytical methods are used to quantify visnadin?

A11: Various analytical techniques have been employed to quantify visnadin, including spectrophotometry, HPLC, and GC. [, , , ]

Q12: What are the potential future research directions for visnadin?

A12: Future research could focus on elucidating the detailed molecular mechanisms of action of visnadin, exploring its potential in various disease models, and conducting well-designed clinical trials to confirm its efficacy and safety in humans. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.